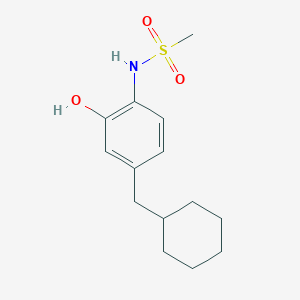
3-Bromo-2-(cyclopropylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(cyclopropylmethyl)phenol: is an organic compound with the molecular formula C10H11BrO It is a brominated phenol derivative, where the bromine atom is positioned at the third carbon of the phenol ring, and a cyclopropylmethyl group is attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-(cyclopropylmethyl)phenol. The reaction typically uses bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated phenol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 3-amino-2-(cyclopropylmethyl)phenol or 3-thio-2-(cyclopropylmethyl)phenol.
Oxidation: Formation of 3-bromo-2-(cyclopropylmethyl)quinone.
Reduction: Formation of 2-(cyclopropylmethyl)phenol.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(cyclopropylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(cyclopropylmethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phenol group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-(cyclopropylmethyl)phenol
- 2-Bromo-4-(cyclopropylmethyl)phenol
- 3-Bromo-4-(cyclopropylmethyl)phenol
Uniqueness
3-Bromo-2-(cyclopropylmethyl)phenol is unique due to the specific positioning of the bromine atom and the cyclopropylmethyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11BrO |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
3-bromo-2-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C10H11BrO/c11-9-2-1-3-10(12)8(9)6-7-4-5-7/h1-3,7,12H,4-6H2 |
InChI-Schlüssel |
CXKSVYOYBYBDIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2=C(C=CC=C2Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















